3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound “3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound has two phenyl rings, one with two ethoxy groups and the other with a methoxy group, attached to the pyrazolo[1,5-a]pyrimidine core.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with phenyl rings substituted at the 3 and 6 positions. The 3-phenyl ring carries two ethoxy groups, and the 6-phenyl ring carries a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The ether groups (ethoxy and methoxy) on the phenyl rings might undergo reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of ether and aromatic groups could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Anti-Cancer Activities
A study by Kaping et al. (2016) described a benign, efficient synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, including the subject compound, using ultrasound irradiation and KHSO4 in aqueous medium. These compounds exhibited promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Antibacterial Properties
Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antibacterial properties against pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).
Cytotoxicity Studies
Hassan et al. (2014) explored the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer treatment applications (Hassan et al., 2014).
Application in Fluorescent Probes
Castillo et al. (2018) reported the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for developing functional fluorophores, potentially useful as fluorescent probes for biological or environmental species detection (Castillo et al., 2018).
Synthesis of Derivatives
Liu et al. (2015) described an efficient synthesis of 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the versatility and stability of these compounds (Liu et al., 2015).
KDR Kinase Inhibitors
Fraley et al. (2002) synthesized 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as a new class of KDR kinase inhibitors, showcasing their potential in targeted cancer therapy (Fraley et al., 2002).
Phosphodiesterase 5 (PDE5) Inhibitors
Tollefson et al. (2010) researched 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines, demonstrating their effectiveness as PDE5 inhibitors, indicating potential applications in treating erectile dysfunction and other related conditions (Tollefson et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with plasma proteins .
Biochemical Pathways
The interaction of the compound with bsa may induce conformational changes in the protein .
Pharmacokinetics
The compound’s interaction with plasma proteins suggests it may be distributed throughout the body via the bloodstream .
Result of Action
The binding of the compound to BSA can induce conformational changes in the protein . The extent of these changes may vary depending on the specific compound; for example, the impact of a similar compound, CMPS, is slightly stronger than that of NCPS .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-28-21-11-8-17(12-22(21)29-5-2)20-14-25-26-15-18(13-24-23(20)26)16-6-9-19(27-3)10-7-16/h6-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXKREPMUBVSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587526 | |
Record name | 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-73-2 | |
Record name | 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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